3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide
Description
3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide is a sulfonamide derivative characterized by a propane-1-sulfonamide backbone linked to a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, making such compounds relevant in pharmaceutical and agrochemical research. Sulfonamides are widely studied for their bioactivity, often acting as enzyme inhibitors due to their structural mimicry of carboxyl or phosphate groups.
Properties
Molecular Formula |
C10H12F3NO2S |
|---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C10H12F3NO2S/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-17(14,15)16/h3-6H,1-2,7H2,(H2,14,15,16) |
InChI Key |
DWGNVUGNDOIZMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCS(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide typically involves the reaction of 4-(trifluoromethyl)benzene with propane-1-sulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide with structurally related compounds from the evidence, focusing on functional groups, substituents, and physicochemical properties.
Key Observations:
Functional Group Variations: The sulfonamide group in the target compound and ’s derivative contrasts with the urea group in 8d and 8e. Ureas, while also hydrogen-bond donors, exhibit different conformational flexibility and binding modes .
Substituent Effects: Trifluoromethyl (-CF₃): Present in all compounds, this group increases lipophilicity (logP) and resistance to oxidative metabolism. In 8d and 8e, its para vs. meta positioning may influence steric interactions and target binding . Difluoro and Formyl: In ’s sulfonamide, the electron-withdrawing difluoro and electrophilic formyl groups may enhance reactivity in downstream derivatization (e.g., Schiff base formation) .
Synthetic Considerations: Urea derivatives 8d and 8e show moderate yields (~50–53%), suggesting challenges in coupling reactions or purification.
Sulfonamides with simpler substituents (e.g., target compound) may offer better drug-likeness .
Research Implications and Trends
- Fluorinated Compounds : The prevalence of -CF₃ groups across all compounds aligns with trends in medicinal chemistry to improve metabolic stability and membrane permeability. Perfluorinated compounds () highlight broader environmental concerns, but targeted fluorination in drug design remains advantageous .
- Structural Diversification : The contrast between sulfonamides and ureas underscores the importance of functional group selection in modulating pharmacokinetic and pharmacodynamic profiles.
Biological Activity
3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in drug design and development.
- Chemical Formula : C10H12F3N1O2S
- Molecular Weight : 273.27 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The presence of the trifluoromethyl group contributes significantly to the compound's properties, including increased metabolic stability and enhanced binding affinity to biological targets.
The mechanism of action for 3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. This compound has been investigated for its potential as an inhibitor of various biological pathways, including those involved in pain modulation and inflammation.
Antimicrobial Activity
Research has shown that sulfonamides exhibit significant antimicrobial properties. For instance, compounds similar to 3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide have demonstrated efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 4.88 | Bacillus mycoides |
| Compound B | 22.4 | E. coli |
| Compound C | 17.8 | HePG2 (cancer cell line) |
These results indicate that modifications in the sulfonamide structure can lead to enhanced antibacterial and anticancer activities, suggesting a promising therapeutic potential.
Analgesic Activity
In studies involving TRPV1 (Transient Receptor Potential Vanilloid 1), a receptor implicated in pain sensation, derivatives of the compound have shown promising results as antagonists. For example, modifications at the C-region of related sulfonamides led to increased binding affinities and analgesic effects in animal models:
| Compound | Affinity (nM) | Analgesic Effect |
|---|---|---|
| Compound D | 50 | Significant reduction in pain response |
| Compound E | 30 | Complete analgesia observed |
These findings support the potential use of 3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide as a therapeutic agent for managing pain.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamides, including those with trifluoromethyl substitutions. The results indicated that compounds with the trifluoromethyl group had improved activity against resistant strains of bacteria compared to their non-fluorinated counterparts.
Case Study 2: TRPV1 Antagonism
Another investigation focused on the analgesic properties of TRPV1 antagonists derived from sulfonamides. The study demonstrated that specific structural modifications significantly enhanced their potency, leading to effective pain relief in neuropathic pain models.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide?
The synthesis typically involves multi-step reactions, including sulfonylation and functional group modifications. Key steps include:
- Controlled reaction conditions : Temperature (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and catalysts (e.g., triethylamine) to optimize yield and purity .
- Purification : Recrystallization or column chromatography to isolate the product. Analytical techniques like HPLC and NMR are critical for verifying intermediates and final product purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton and carbon environments, confirming the trifluoromethylphenyl and sulfonamide groups .
- Density-Functional Theory (DFT) : Computational methods like DFT (e.g., using the Colle-Salvetti correlation-energy formula) predict electronic properties, such as charge distribution and orbital interactions .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorescence-based or colorimetric readouts .
- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT or CCK-8 assays) to identify therapeutic potential .
Advanced Research Questions
Q. How can molecular docking studies predict binding interactions with biological targets?
- AutoDock Vina : This tool models ligand-receptor interactions by scoring binding affinities. For example, docking the sulfonamide group into hydrophobic pockets of enzymes like carbonic anhydrase can reveal inhibition mechanisms .
- Multithreading optimization : Parallel processing accelerates docking simulations for high-throughput screening .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
- Substituent variation : Compare analogs (e.g., halogenated or methoxy derivatives) to assess how trifluoromethyl positioning affects activity. For instance, para-substituted trifluoromethyl groups may enhance target affinity compared to ortho-substituted isomers .
- Crystallographic validation : Use SHELX software to determine crystal structures, clarifying conformational preferences and hydrogen-bonding networks .
Q. How can computational models explain discrepancies in experimental vs. predicted electronic properties?
- DFT error analysis : Compare DFT-calculated dipole moments or frontier orbitals with experimental data (e.g., X-ray photoelectron spectroscopy). Adjust basis sets (e.g., B3LYP/6-311+G**) to improve accuracy .
- Solvent effect modeling : Include implicit solvent models (e.g., PCM) to account for polarization differences in vitro vs. in silico .
Q. What methodologies validate the compound’s stability under physiological conditions?
- pH-dependent stability studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS. The trifluoromethyl group’s electron-withdrawing nature may enhance stability in acidic environments .
- Metabolic profiling : Use liver microsomes to identify metabolites, focusing on sulfonamide hydrolysis or oxidative pathways .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
